molecular formula C21H14O2 B2830595 3,4-Diphenylcoumarin CAS No. 71644-60-5

3,4-Diphenylcoumarin

Cat. No.: B2830595
CAS No.: 71644-60-5
M. Wt: 298.341
InChI Key: PNQJTOKSXJMLND-UHFFFAOYSA-N
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Description

3,4-Diphenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields. This compound, characterized by the presence of two phenyl groups at the 3 and 4 positions of the coumarin core, exhibits unique photophysical and chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylcoumarin typically involves the Pechmann condensation reaction, which is a classical method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction can be carried out using phenylacetic acid and benzaldehyde as starting materials, with sulfuric acid as the catalyst. The reaction proceeds under reflux conditions, leading to the formation of the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarin derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings or the coumarin core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted coumarins, dihydrocoumarins, and quinone derivatives, each exhibiting distinct chemical and biological properties .

Scientific Research Applications

3,4-Diphenylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diphenylcoumarin involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins through hydrophobic interactions, hydrogen bonding, and π-π stacking.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

    4-Phenylcoumarin: Similar in structure but with only one phenyl group at the 4 position.

    3-Phenylcoumarin: Similar in structure but with only one phenyl group at the 3 position.

    4-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 4 position, known for its anticoagulant properties.

Uniqueness: 3,4-Diphenylcoumarin is unique due to the presence of two phenyl groups, which enhance its photophysical properties and biological activities. This structural feature allows for greater versatility in chemical modifications and applications compared to its mono-phenyl counterparts .

Properties

IUPAC Name

3,4-diphenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJTOKSXJMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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